molecular formula C14H14ClN3O3 B3854624 2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide

Cat. No.: B3854624
M. Wt: 307.73 g/mol
InChI Key: KODRVOVCHSSWKW-CXUHLZMHSA-N
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Description

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a nitrobenzamide moiety, and a cyclohexenylmethylideneamino group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nitrobenzamide Core: The synthesis begins with the nitration of a suitable benzene derivative to introduce the nitro group

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Cyclohexenylmethylideneamino Group: This step involves the condensation of cyclohex-3-en-1-ylamine with a suitable aldehyde or ketone to form the imine (Schiff base) linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexenylmethylideneamino group, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide is unique due to the presence of the cyclohexenylmethylideneamino group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-13-8-11(18(20)21)6-7-12(13)14(19)17-16-9-10-4-2-1-3-5-10/h1-2,6-10H,3-5H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODRVOVCHSSWKW-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide
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2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide
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